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Compound of Interest

2-Chloro-1-(3-fluorobenzyloxy)-4-
Compound Name:
nitrobenzene

Cat. No.: B159136

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3-
fluorobenzyloxy)-4-nitrobenzene

For Researchers, Scientists, and Drug Development
Professionals

Introduction

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a versatile organic compound with the
molecular formula C13HoCIFNOs.[1] It serves as a crucial intermediate in the synthesis of
various biologically active molecules, particularly in the pharmaceutical and agrochemical
industries.[2] Its structure, featuring a nitro group and a chloro group, enhances its reactivity,
making it a valuable building block for complex organic synthesis.[2] Notably, this compound is
recognized as a dual inhibitor of ErbB-1 and ErbB-2 tyrosine kinases, which are pivotal in cell
signaling pathways implicated in cancer development.[3][4] The fluorobenzyl ether moiety can
also increase the lipophilicity of derivative compounds, potentially improving their bioavailability.
[2] This guide provides a comprehensive overview of its physicochemical properties,
experimental protocols for its synthesis and analysis, and its mechanism of action.

Physicochemical Properties
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The fundamental physicochemical characteristics of 2-Chloro-1-(3-fluorobenzyloxy)-4-
nitrobenzene are summarized below. These properties are essential for its handling,
characterization, and application in research and development.

Property Value Source(s)

2-chloro-1-[(3-
IUPAC Name fluorophenyl)methoxy]-4- [1]
nitrobenzene

3-Chloro-4-(3-

fluorobenzyloxy)nitrobenzene,
Synonyms ] [2][5]

2-Chloro-4-nitrophenyl 3-

fluorobenzyl ether

CAS Number 443882-99-3 [1][2]16]

Molecular Formula C13HoCIFNO3 [1][2][6]

Molecular Weight 281.67 g/mol [2][6]
White to light yellow powder or

Appearance [2][5]
crystal

Melting Point 99.0to 103.0 °C [2][5]

Boiling Point (Predicted) 400.5 + 35.0 °C at 760 mmHg [51I7]

Density (Predicted) 1.393 + 0.06 g/cm?3 [51[7]

Purity = 99% (HPLC) [2]

N 0 -8 °C, Sealed in dry, Room
Storage Conditions [2][5]

Temperature

Crystallographic Data

The crystal structure of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene has been determined
by X-ray diffraction. The molecule crystallizes in a monoclinic system. In the crystal, the two
benzene rings are oriented at a dihedral angle of 41.23 (5)°.[3] The structure is stabilized by
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intermolecular C-H---O interactions and weak 11—T1t stacking between the benzene rings, with a
centroid-centroid distance of 3.881 (1) A.[3]

Crystallographic

R Value Source
Crystal System Monoclinic [3]
Space Group P2i/c [3]
a 8.3290 (17) A [3]
b 12.640 (3) A [3]
c 11.875 (2) A [3]
B 96.94 (3)° [3]
Volume 1241.0 (4) As [3]
z 4 [3]

Experimental Protocols
Synthesis

Several synthetic routes for 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene have been
reported. Below are detailed methodologies for two common approaches.

Method 1: Williamson Ether Synthesis from 2-chloro-4-nitrophenol[3]

This method involves the reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-
fluorobenzene.

o Reaction Setup: To a solution of 2-chloro-4-nitrophenol (1 mmol) in acetonitrile (25 ml), add
sodium carbonate (10 g).

o Addition of Reagent: Add 1-(bromomethyl)-3-fluorobenzene (1 mmol) to the mixture.

» Reaction Conditions: Stir the reaction mixture at 313 K (40 °C) for 8 hours.
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» Work-up: After the reaction is complete, filter off the sodium carbonate. Wash the filtrate with
brine.

« Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

 Purification: Crystallize the crude product from ethyl acetate to yield the pure title compound.
Method 2: Nucleophilic Aromatic Substitution from 3-chloro-4-fluoronitrobenzene[5]
This procedure utilizes 3-chloro-4-fluoronitrobenzene and 3-fluorobenzyl alcohol.

o Preparation of Alkoxide: Dissolve 3-fluorobenzyl alcohol (0.30 kg, 2.39 mol) in acetonitrile
(6.0 L). Add potassium hydroxide flakes (85%, 0.16 kg, 1.25 eq.) to the solution. Heat the
resulting suspension to 35 °C.

o Addition of Substrate: Slowly add a solution of 3-chloro-4-fluoronitrobenzene (0.40 kg, 2.28
mol) dissolved in acetonitrile (2.0 L) to the reaction mixture, maintaining the temperature
between 35-40 °C.

e Reaction Conditions: Keep the reaction mixture at this temperature for 18 hours.

e Quenching and Isolation: Cool the mixture to 20-25 °C and quench the reaction with water (8
L). Filter the resulting slurry.

e Washing and Drying: Wash the solid product with water (2 x 0.40 L). Dry the product at 45 °C
under 10 mmHg pressure for 25 hours to obtain the final product with a reported yield of
92%.[5]

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01456987.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01456987.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

General Synthesis and Purification Workflow
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Mechanism of Action: ErbB-1/ErbB-2 Inhibition

2-Chloro-1-(3-fluorobenzyloxy)
-4-nitrobenzene
(or its derivatives)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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